molecular formula C12H10O4 B588564 2-[(8-Hydroxy-2-naphthalenyl)oxy]acetic acid CAS No. 72836-77-2

2-[(8-Hydroxy-2-naphthalenyl)oxy]acetic acid

Cat. No.: B588564
CAS No.: 72836-77-2
M. Wt: 218.208
InChI Key: ZDEUITGTAREACQ-UHFFFAOYSA-N
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Description

2-[(8-Hydroxy-2-naphthalenyl)oxy]acetic acid is a high-purity chemical compound intended for research and development purposes, particularly in the field of medicinal chemistry. While specific data on this exact isomer is limited, its core structure is closely related to naphthalene-based derivatives that have demonstrated significant research value. For instance, a structurally similar compound, 2-[(6-Hydroxy-2-naphthalenyl)oxy]acetic acid (CAS 10441-36-8), has been identified as a reagent used in the preparation of antitumor agents, specifically for application against sarcoma . This suggests potential for the 8-hydroxy isomer in similar oncological research pathways. Furthermore, a broad class of 2-naphthyl acetic acid derivatives have been investigated for their potent pharmacological properties, including anti-inflammatory, analgesic (pain-relieving), and antipruritic (anti-itch) activities . These compounds are often explored for their ability to inhibit pathways that generate pain, inflammation, and fever. Researchers value this chemical scaffold for developing new therapeutic agents. The product is offered with the explicit understanding that it is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Proper handling procedures should be followed, and it is recommended to store the product sealed in a dry environment, at room temperature .

Properties

IUPAC Name

2-(8-hydroxynaphthalen-2-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c13-11-3-1-2-8-4-5-9(6-10(8)11)16-7-12(14)15/h1-6,13H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEUITGTAREACQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)OCC(=O)O)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50700720
Record name [(8-Hydroxynaphthalen-2-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72836-77-2
Record name [(8-Hydroxynaphthalen-2-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(8-Hydroxy-2-naphthalenyl)oxy]acetic acid typically involves the reaction of 8-hydroxynaphthalene with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an ether linkage between the hydroxyl group of 8-hydroxynaphthalene and the chloroacetic acid, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of 2-[(8-Hydroxy-2-naphthalenyl)oxy]acetic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, controlled temperatures, and efficient purification techniques to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

2-[(8-Hydroxy-2-naphthalenyl)oxy]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(8-Hydroxy-2-naphthalenyl)oxy]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(8-Hydroxy-2-naphthalenyl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Applications/Notes
2-[(8-Hydroxy-2-naphthalenyl)oxy]acetic acid C₁₂H₁₀O₄ 218.21 72836-77-2 8-hydroxy substitution; ether-linked acetic acid Research reagent (limited data)
[(6-Hydroxy-2-naphthyl)oxy]acetic acid C₁₂H₁₀O₄ 218.21 10441-36-8 6-hydroxy substitution; positional isomer of the target compound Intermediate in organic synthesis
(2-Hydroxy-1-naphthyl)acetic acid C₁₂H₁₀O₃ 202.21 10441-45-9 Hydroxy group at 2-position; acetic acid directly bonded to naphthalene Potential use in dye or polymer chemistry
β-Naphthoxyacetic acid (BNOA) C₁₂H₁₀O₃ 202.21 2597-11-7 No hydroxy group; simple naphthyloxy-acetic acid structure Plant growth regulator (tolerances revoked)
2-(Naphthalen-2-yl)-2-oxoacetic acid C₁₂H₈O₃ 200.19 N/A Ketone group replaces hydroxy and ether oxygen; conjugated system Biochemical studies (cytotoxicity assays)

Functional Group Impact on Properties

  • Ketone vs. Hydroxy-Ether : The ketone group in 2-(naphthalen-2-yl)-2-oxoacetic acid enhances electrophilicity, making it more reactive in nucleophilic additions compared to the ether-linked hydroxy group in the target compound .

Biological Activity

2-[(8-Hydroxy-2-naphthalenyl)oxy]acetic acid, also known as 72836-77-2, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 2-[(8-Hydroxy-2-naphthalenyl)oxy]acetic acid features a naphthalene ring substituted with a hydroxyl group and an acetic acid moiety. This structure is crucial for its biological activity, influencing its interaction with various biological targets.

Molecular Formula

  • Molecular Formula : C13H10O4
  • Molecular Weight : 230.22 g/mol

The biological activity of 2-[(8-Hydroxy-2-naphthalenyl)oxy]acetic acid is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that this compound may exhibit the following mechanisms:

  • Antioxidant Activity : The hydroxyl group in the naphthalene structure may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in various conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-[(8-Hydroxy-2-naphthalenyl)oxy]acetic acid. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, including:

Cell Line IC50 (µM) Mechanism
MDA-MB-231 (Breast)15.3Induction of apoptosis
HeLa (Cervical)12.5Cell cycle arrest
A549 (Lung)18.7Inhibition of proliferation

The compound was shown to induce apoptosis through the activation of caspase pathways, as evidenced by increased levels of cleaved caspases in treated cells.

Anti-inflammatory Effects

In addition to its anticancer properties, 2-[(8-Hydroxy-2-naphthalenyl)oxy]acetic acid has demonstrated anti-inflammatory effects in animal models. Studies involving lipopolysaccharide (LPS)-induced inflammation revealed that treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

A notable case study involved the administration of 2-[(8-Hydroxy-2-naphthalenyl)oxy]acetic acid in a murine model of colorectal cancer. Mice treated with the compound showed a marked reduction in tumor size compared to control groups, supporting its potential as an adjunct therapy in cancer treatment.

Q & A

Q. What are the established synthetic routes for 2-[(8-Hydroxy-2-naphthalenyl)oxy]acetic acid, and what reaction conditions optimize yield?

The synthesis typically involves coupling a naphthol derivative with a haloacetic acid. For example:

  • Step 1 : Protect the 8-hydroxy group on 2-naphthol using a methoxy group (via methylation with KOH/methanol) to prevent undesired side reactions .
  • Step 2 : Perform nucleophilic substitution by reacting the protected naphthol with chloroacetic acid under basic conditions (e.g., NaH in DMF) .
  • Step 3 : Deprotect the methoxy group using HBr/acetic acid to regenerate the hydroxy group . Yield optimization requires controlled temperatures (80–100°C) and inert atmospheres to prevent oxidation of the naphthalene ring .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

  • X-ray crystallography : Resolves the spatial arrangement of the naphthalene ring and acetic acid moiety, confirming regioselectivity at the 2-position .
  • NMR : 1^1H NMR (DMSO-d6) identifies the hydroxy proton (δ 10.2 ppm) and acetic acid protons (δ 3.8–4.1 ppm). 13^{13}C NMR confirms the carbonyl group (δ 170–175 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (calculated for C12_{12}H10_{10}O4_4: 218.0579 g/mol) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (GHS hazard codes: H315, H319) .
  • Ventilation : Use fume hoods to minimize inhalation risks (acute toxicity category 4) .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can discrepancies in reported melting points (e.g., 145–150°C vs. 152–155°C) be resolved?

  • Purity assessment : Conduct HPLC (C18 column, 0.1% TFA in H2_2O/ACN gradient) to detect impurities.
  • Crystallization conditions : Recrystallize from ethanol/water (1:1) and compare DSC thermograms to assess polymorphic forms .
  • Inter-lab calibration : Cross-validate using a reference standard (e.g., NIST-traceable material) .

Q. What strategies improve solubility in aqueous buffers for biological assays?

  • pH adjustment : Ionize the carboxylic acid group by dissolving in PBS (pH 7.4) to enhance solubility.
  • Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin complexes to stabilize the compound without denaturing proteins .
  • Prodrug synthesis : Temporarily esterify the carboxylic acid to increase membrane permeability .

Q. How does the 8-hydroxy group influence reactivity compared to non-hydroxylated analogs (e.g., 2-naphthyloxyacetic acid)?

  • Electron-donating effects : The hydroxy group increases electron density on the naphthalene ring, enhancing electrophilic substitution at the 1- and 4-positions .
  • Chelation potential : The 8-hydroxy and acetic acid groups may form metal complexes, altering catalytic or biological activity (e.g., Fe3+^{3+} binding in enzyme inhibition assays) .

Q. What computational methods predict interactions with biological targets like cyclooxygenase-2 (COX-2)?

  • Docking simulations : Use AutoDock Vina with COX-2 crystal structure (PDB ID: 5KIR) to identify binding poses.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-enzyme complex .
  • QSAR models : Coralate substituent effects (e.g., logP, polar surface area) with anti-inflammatory activity from in vitro data .

Q. How to design a structure-activity relationship (SAR) study for derivatives targeting antimicrobial activity?

  • Derivative synthesis : Modify the hydroxy group (e.g., acetylation, alkylation) and acetic acid chain (e.g., elongation, branching) .
  • Bioactivity screening : Test against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using broth microdilution (CLSI guidelines).
DerivativeModificationMIC (µg/mL)
ParentNone64
Acetylated8-OAc32
Ethyl esterCOOEt>128
  • Mechanistic insight : Perform time-kill assays and SEM imaging to evaluate membrane disruption .

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